11-Phosphonoundecyl acrylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
915376-49-7 |
|---|---|
Molecular Formula |
C14H27O5P |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
11-prop-2-enoyloxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O5P/c1-2-14(15)19-12-10-8-6-4-3-5-7-9-11-13-20(16,17)18/h2H,1,3-13H2,(H2,16,17,18) |
InChI Key |
RLAKYYIYWIWCED-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 11 Phosphonoundecyl Acrylate and Its Derivatives
Established Synthetic Pathways for Phosphorus-Containing Acrylate (B77674) Monomers
The synthesis of phosphorus-containing acrylate monomers like 11-phosphonoundecyl acrylate generally follows strategic pathways that construct the molecule by either introducing the phosphorus group onto an acrylate-containing backbone or by adding the acrylate group to a phosphorus-containing precursor. usm.eduencyclopedia.pub These routes are designed to produce bifunctional monomers capable of acting as coupling agents or participating in polymerization reactions. rsc.orgacs.org
Esterification Reactions for this compound Precursors
A common and crucial step in the synthesis of this compound involves the esterification of a hydroxyl-terminated phosphonate (B1237965) precursor. The synthesis of this precursor, such as dialkyl(11-hydroxyundecyl)phosphonate, can be achieved through methods like the telomerization of undec-10-enyl acetate (B1210297) with a dialkyl hydrogenphosphonate, followed by the selective hydrolysis of the acetate group to reveal the necessary alcohol function. researchgate.net
Once the hydroxyl functionality is available, the acrylate group is introduced via esterification. This can be accomplished by reacting the hydroxylated phosphonate with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. An alternative approach involves a direct esterification with acrylic acid, often facilitated by a catalyst. smolecule.com The presence of the long undecyl chain separates the two reactive functional groups, minimizing intramolecular interference during synthesis and subsequent applications. rsc.org
A key precursor in many synthetic routes is Diethyl (11-hydroxyundecyl)phosphonate. specificpolymers.comchemscene.com
Table 1: Precursors for this compound Synthesis
| Precursor Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| Diethyl (11-hydroxyundecyl)phosphonate | 83905-97-9 | C15H33O4P | Provides the phosphonate group and the alkyl chain with a terminal hydroxyl for acrylation. chemscene.com |
| Undec-10-enyl acetate | Not Available | C13H24O2 | Used in telomerization to create the C11 chain before conversion to the alcohol. researchgate.net |
| Acryloyl chloride | 814-68-6 | C3H3ClO | Acylating agent to introduce the acrylate moiety onto the hydroxyl precursor. |
Chemical Transformation Routes to Phosphonic Acid Functionality from Ester Precursors
The final step in many syntheses of this compound is the conversion of the phosphonate ester (e.g., a diethyl phosphonate) into the free phosphonic acid. This dealkylation is critical for enabling the strong binding of the monomer to metal oxide surfaces. smolecule.comrsc.org Several established methods exist for this transformation. mdpi.com
One of the most effective and widely used methods is the reaction with silyl (B83357) halides. Trimethylsilyl (B98337) bromide (TMSBr) and trimethylsilyl chloride (TMSCl) are common reagents that cleave the alkyl-oxygen bond of the phosphonate ester. usm.edumdpi.comresearchgate.net The reaction typically proceeds by forming a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with water or an alcohol to yield the final phosphonic acid. mdpi.com
Acid-catalyzed hydrolysis offers another route. While this can be achieved with strong aqueous acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) under heating, more modern methods employ strong Brønsted acids like trifluoromethanesulfonic acid (TfOH). mdpi.comorganic-chemistry.orgacs.org TfOH can catalyze the hydrolysis of a wide range of phosphonate esters to their corresponding phosphonic acids in good yields. acs.orgnih.gov Depending on the substrate, this can be performed as a "wet" process in the presence of water at elevated temperatures (e.g., 140 °C) or a milder "dry" process for more labile esters like di-tert-butyl or dibenzyl phosphonates. acs.orgnih.gov
Table 2: Reagents for Phosphonate Ester to Phosphonic Acid Conversion
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| Trimethylsilyl bromide (TMSBr) | Often used in a solvent like dichloromethane | Selective and effective for dealkylation of phosphonate esters. usm.eduresearchgate.net |
| Trimethylsilyl chloride (TMSCl) | Elevated temperature in a sealed vessel | Can achieve high conversion of various dialkyl phosphonates. researchgate.netmdpi.com |
| Trifluoromethanesulfonic acid (TfOH) | "Wet" process: with water at ~140°C; "Dry" process: milder temps (e.g., 80°C for dibenzyl esters) | Effective Brønsted acid catalyst for a range of phosphonate esters. organic-chemistry.orgacs.orgnih.gov |
Functional Group Interconversions and Tailored Derivatization Strategies
The dual functionality of this compound allows for a variety of derivatization strategies. The phosphonic acid "head" provides a robust anchor to various inorganic surfaces, particularly metal oxides, through the formation of self-assembled monolayers (SAMs). smolecule.com This surface functionalization is a key application, modifying properties like surface energy and wettability. sigmaaldrich.com
The acrylate "tail" is available for a wide range of polymerization reactions. smolecule.com Photopolymerization, often initiated by UV light, is a common method to create cross-linked polymer networks on a functionalized surface. smolecule.comrsc.org This allows for the creation of robust coatings and composite materials with strong interfacial adhesion. smolecule.comrsc.org Furthermore, this compound can be copolymerized with other monomers, such as methyl methacrylate (B99206), to tailor the properties of the resulting polymer. usm.eduresearchgate.net This approach allows for the synthesis of functional polymers with controlled characteristics.
Purification and Isolation Techniques for Monomeric this compound
The purification of the final monomeric this compound is essential to ensure high purity for subsequent polymerization or surface functionalization applications. Standard laboratory techniques are employed to isolate the product from unreacted starting materials, catalysts, and byproducts.
Given that the final product is a powder, recrystallization from an appropriate solvent system is a common and effective method for purification. sigmaaldrich.com Column chromatography is another powerful technique used to separate the desired monomer from impurities based on differential adsorption to a stationary phase. For targeted purification, especially to remove ionic impurities, solid-phase extraction (SPE) utilizing ion-exchange cartridges can be employed. In applications where the monomer is used to functionalize particles in a solution, the purification process may involve repeated washing and centrifugation of the functionalized particles to remove excess unreacted monomer. google.com
Polymerization Mechanisms and Kinetic Studies of 11 Phosphonoundecyl Acrylate
Free Radical Polymerization of 11-Phosphonoundecyl Acrylate (B77674) Homopolymers
Free radical polymerization is a fundamental method for synthesizing polymers from 11-phosphonoundecyl acrylate. This process is characterized by the use of initiators that generate free radicals, which then propagate through the monomer units.
Initiator Systems and Reaction Conditions
The polymerization of this compound can be initiated through various means, including thermal and photoinitiation. nih.gov In photopolymerization, the acrylate group undergoes radical polymerization upon exposure to UV light, leading to the formation of cross-linked polymer networks. smolecule.com This method is particularly useful for applications in coatings and adhesives. smolecule.com
Redox initiator systems, such as N,N-dimethylaniline/benzoyl peroxide (DMA/BPO), offer an alternative to conventional thermal initiators like peroxides. mdpi.com These systems can prevent the formation of gaseous byproducts and lower the reaction temperature, allowing for bubble-free polymerization. mdpi.com While specific studies on the use of redox initiators for this compound are not detailed, the principles apply to acrylate monomers in general. mdpi.com
Oxygen can also act as an initiator for the free-radical polymerization of alkyl acrylates at high temperatures (above 140°C) without the need for conventional initiators. westlake.edu.cn This process involves the reaction of molecular oxygen with the acrylate monomer to generate radicals. westlake.edu.cn
Mechanistic and Kinetic Investigations of Homopolymerization
The homopolymerization of this compound involves the initiation, propagation, and termination steps typical of free-radical polymerization. The phosphonic acid group can influence the polymerization kinetics. The kinetics of acrylate polymerization can be affected by the presence of various additives. For instance, in the context of photopolymerization of acrylic resins, the addition of certain nanomaterials can inhibit the reaction during the initiation stage but promote it during the propagation stage. nih.gov
Controlled Radical Polymerization (CRP) Techniques for this compound Systems
Controlled radical polymerization techniques provide a method for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity.
Atom Transfer Radical Polymerization (ATRP) Applications
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been applied to acrylate systems. nih.gov It involves a reversible redox process catalyzed by a transition metal complex, typically a copper complex, which establishes an equilibrium between active and dormant polymer chains. nih.gov While direct ATRP of this compound is not extensively documented in the provided results, the functionalization of surfaces with ATRP initiators containing phosphonic acid groups for subsequent polymerization of other monomers is a related application. For example, an ATRP initiator with a phosphonic acid group, 2-bromo-2-methyl-propionic acid 11-phosphono-undecyl ester, has been used to graft polymers from titanium dioxide nanoparticle surfaces. researchgate.net
Surface-Initiated Radical Polymerization (SIRP) Utilizing this compound
Surface-initiated radical polymerization (SIRP) is a powerful technique for modifying the surfaces of materials. This compound is particularly well-suited for this application due to its phosphonic acid group, which can strongly bind to metal oxide surfaces. nih.gov The acrylate group is then available for subsequent polymerization. nih.gov
One notable application involves the surface modification of liquid metal particles. nih.gov In this process, this compound forms a self-assembled monolayer on the oxide layer of the liquid metal particles, and subsequent photopolymerization creates a polymer shell around the particles. smolecule.comnih.gov This approach is valuable for developing deformable electronics. nih.gov Another SIRP method is Cu(0)-mediated surface-initiated radical polymerization (SET-LRP), which has been used to graft polymers from surfaces modified with this compound. acs.orgtuhh.de For instance, gadolinium(III) fluoride (B91410) nanoparticles were surface-modified with this compound to participate in SET-LRP. acs.orgtuhh.de
Copolymerization of this compound with Co-monomers
Copolymerization of this compound with other monomers allows for the creation of materials with a wide range of properties. The selection of the co-monomer can be used to tune the characteristics of the resulting copolymer.
For example, this compound has been used in conjunction with other monomers in the development of hydrogels. researchgate.net In one study, it was used to form self-assembled monolayers on a substrate to which a hydrogel composed of acrylamide (B121943) and alginate was then adhered. researchgate.net The alkenyl group of the acrylate participated in the polymerization, creating strong adhesion between the hydrogel and the substrate. researchgate.net
Determination of Reactivity Ratios in Copolymerization Systems
The behavior of a monomer in a copolymerization reaction is critical for designing polymers with specific properties. This behavior is quantified by monomer reactivity ratios, denoted as r₁ and r₂. nih.gov These ratios are the rate constants for a reactive polymer chain ending in one monomer adding another of its own kind, versus adding the other comonomer. nii.ac.jp The product of these ratios (r₁r₂) predicts the resulting copolymer structure. nii.ac.jp
While specific experimental reactivity ratios for this compound were not found in the reviewed literature, studies on analogous phosphonated acrylate monomers provide valuable insights. For instance, the copolymerization of methyl methacrylate (B99206) (MMA) with a similar phosphonated acrylate, CH₂=C(Me)C(O)OCH₂P(O)(OMe)OH, yielded reactivity ratios of r₁(MMA) = 0.98 and r₂(phosphonated acrylate) = 1.03. mdpi.com These values, being close to 1, indicate that the two monomers have similar reactivities toward the propagating radical, leading to a random incorporation into the polymer chain. mdpi.comencyclopedia.pub This suggests that acrylates with a phosphorus atom in the alkoxy side chain, like this compound, exhibit polymerization behavior comparable to conventional acrylates. mdpi.comencyclopedia.pub
| Product of Reactivity Ratios (r₁r₂) | Copolymer Structure | Description |
|---|---|---|
| r₁r₂ = 1 | Ideal / Random | Monomers are incorporated randomly along the polymer chain at a rate determined by the feed ratio and their individual reactivities. |
| r₁r₂ < 1 | Alternating | Monomers have a preference for adding the other type of monomer, leading to a largely alternating sequence. |
| r₁r₂ > 1 | Blocky | Both growing chains prefer to add their own monomer, resulting in long sequences (blocks) of each monomer. |
| r₁r₂ = 0 | Alternating Copolymer | Each monomer can only react with the other monomer, leading to a perfectly alternating structure. |
Influence of Phosphonate (B1237965) Moieties on Polymerization Reactivity and Chain Transfer Processes
The presence and position of a phosphonate group within a monomer can significantly alter its polymerization reactivity. researchgate.net For acrylate monomers where the phosphonate moiety is part of the side chain, as in this compound, conventional free-radical polymerization methods are generally effective. mdpi.comencyclopedia.pub The reactivity of these monomers is often high and comparable to that of their non-phosphonated counterparts. encyclopedia.pubmdpi.com
Chain transfer is a reaction that terminates a growing polymer chain and initiates a new one. While it can be a dominant process in the polymerization of certain vinyl phosphonate monomers, it appears to be less of an issue for phosphonated (meth)acrylates. researchgate.netmdpi.com However, some studies on phosphonate-containing methacrylates have noted that their polymerization can be affected by chain transfer reactions. researchgate.net The long alkyl chain in this compound might also influence chain transfer processes, though specific studies on this aspect are not detailed in the available literature. It has been noted that bulk homopolymerization of some phosphonic acid-containing acrylate monomers can be unsuccessful, leading to cross-linked polymers, whereas copolymerization with a high concentration of monomers like methyl methacrylate can prevent this. researchgate.net
Photopolymerization and UV-Curable Systems Incorporating this compound
This compound is a bifunctional monomer well-suited for photopolymerization and UV-curable systems. sigmaaldrich.com Its structure comprises a phosphonic acid group at one end and a polymerizable acrylate group at the other. sigmaaldrich.com This dual functionality allows it to act as a molecular bridge between inorganic substrates and a polymer matrix.
The phosphonic acid headgroup provides strong adhesion to various surfaces, particularly metal oxides. sigmaaldrich.com The acrylate tail is readily available for photopolymerization upon exposure to UV light, typically in the presence of a photoinitiator. google.comnih.gov This process initiates a free-radical chain reaction, leading to the rapid formation of a robust, cross-linked polymer network. nih.gov
This property is leveraged in a variety of applications:
Coatings and Adhesives: It is used to create durable, adhesive polymer films. A patent indicates its use in curable compositions for forming coatings. google.com
Composite Materials: It can be used to functionalize nanoparticles, which are then dispersed in a solvent and cross-linked by UV light to form a networked composite material. google.comgoogle.com For example, it has been used to functionalize eutectic gallium-indium (EGaIn) liquid metal particles, which are then photopolymerized to create stretchable and responsive electronics. acs.org
Additive Manufacturing: this compound is listed as a component in UV-curable resins for digital light processing (DLP), a form of high-resolution 3D printing. escholarship.orgmdpi.com DLP utilizes a digital projector to cure successive layers of a photopolymer resin, building a 3D object. escholarship.org
The kinetics of such photopolymerization reactions can be studied using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat released during the exothermic polymerization process as a function of UV light intensity and exposure time. nih.gov
Surface Engineering and Interfacial Phenomena Mediated by 11 Phosphonoundecyl Acrylate
Formation and Characterization of 11-Phosphonoundecyl Acrylate (B77674) Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) of 11-phosphonoundecyl acrylate serve as a versatile platform for tailoring the surface properties of various materials. sigmaaldrich.com The phosphonic acid group facilitates strong binding to metal oxide surfaces, while the acrylate tail-group can be utilized for subsequent chemical reactions, such as polymerization. researchgate.netsmolecule.com
Adsorption Mechanisms on Metal Oxide Substrates
The adsorption of this compound on metal oxide substrates is primarily governed by the interaction between the phosphonic acid headgroup and the hydroxylated surface of the oxide. This interaction leads to the formation of a dense, organized monolayer. sigmaaldrich.com The phosphonic acid can form stable covalent bonds with metal oxides, a key factor in creating durable composite materials that require strong interfacial adhesion. researchgate.net
The binding of phosphonic acids to metal oxides like titanium dioxide (TiO2) and aluminum oxide (Al2O3) can occur through several coordination modes: monodentate, bidentate, and tridentate. The specific binding geometry is influenced by factors such as the substrate's crystal structure, surface hydroxyl density, and the conditions of SAM formation, including solvent and temperature. nih.gov On TiO2, for instance, phosphonic acids can form strong Ti-O-P bonds. beilstein-journals.org Studies on similar long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), on aluminum oxide have shown that the stability of the SAM in aqueous environments is dependent on the oxide's surface structure, with amorphous and certain crystalline faces promoting highly stable monolayers.
While direct studies detailing the specific adsorption mechanism of this compound are not extensively available, the well-documented behavior of other alkylphosphonic acids provides a strong predictive framework. The 11-carbon chain of this compound contributes to van der Waals interactions between adjacent molecules, promoting a well-ordered and densely packed monolayer.
Structural Analysis and Packing Density of Phosphonic Acid SAMs
The structure and packing density of phosphonic acid SAMs are critical determinants of their performance in various applications. Techniques such as X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and contact angle measurements are employed to characterize these monolayers.
Research on various alkylphosphonic acids on indium tin oxide (ITO) has demonstrated that longer alkyl chains lead to more highly ordered SAMs with smaller tilt angles. nih.gov For instance, NEXAFS spectroscopy has been used to determine the molecular orientation and ordering of phosphonate (B1237965) SAMs. nih.gov The packing density of these SAMs is influenced by the length of the alkyl chain and the nature of the terminal group.
Surface Modification of Inorganic Nanoparticles and Colloids using this compound
The ability of this compound to form stable SAMs makes it an excellent candidate for the surface modification of inorganic nanoparticles and colloids. This functionalization can improve their dispersibility in various media and introduce new functionalities.
Functionalization of Liquid Metal Particles with this compound for Composite Fabrication
A groundbreaking application of this compound is in the fabrication of mechanoresponsive polymerized liquid metal networks (Poly-LMNs). nih.govengineering.comaf.mil In this innovative approach, core-shell particles of liquid metal, typically a gallium-indium alloy (EGaIn), are functionalized with an acrylate-containing phosphonic acid ligand. researchgate.netresearchgate.net This ligand, identified as this compound, binds to the native oxide layer on the surface of the liquid metal nanoparticles. researchgate.net
The phosphonic acid headgroup of this compound strongly adheres to the gallium oxide shell of the liquid metal particles. researchgate.net The acrylate tail groups are then polymerized, creating a cross-linked network of liquid metal particles. nih.govresearchgate.net These Poly-LMNs are composed of over 99.9% liquid metal by weight and exhibit remarkable electronic properties. nih.gov
When subjected to mechanical strain, the particles within the network rupture, releasing their liquid metal core and forming conductive pathways. nih.govresearchgate.net This results in a dramatic increase in the network's conductivity, on the order of 10^8-fold. nih.gov These materials can be stretched to over 700% elongation while maintaining nearly constant electrical resistance, a behavior opposite to that of conventional conductors. nih.govaf.mil This unique property is attributed to the formation of hierarchical structures within the network that mitigate the effects of strain. nih.gov
Table 1: Electromechanical Properties of Polymerized Liquid Metal Networks (Poly-LMNs)
| Property | Value | Reference |
|---|---|---|
| Liquid Metal Content | >99.9% by weight | nih.gov |
| Conductivity Increase upon Stretching | 10^8-fold | nih.gov |
| Maximum Elongation | >700% | nih.gov |
Modification of Metal Fluoride (B91410) Nanoparticles for Hybrid Gel Systems
While the direct application of this compound for the modification of metal fluoride nanoparticles in hybrid gel systems is not explicitly detailed in the available literature, the principles of phosphonic acid surface chemistry suggest its potential in this area. Phosphonic acids are known to bind to various metal-containing surfaces, and their use in modifying nanoparticles for incorporation into polymer matrices is well-established.
Interfacial Adhesion Enhancement in Polymer-Substrate Systems
The bifunctional nature of this compound makes it a promising candidate for enhancing the adhesion between polymer matrices and various substrates, particularly those with a native oxide layer. researchgate.netsmolecule.com The phosphonic acid group can form strong, covalent bonds with the substrate, while the acrylate group can co-polymerize with the polymer matrix, creating a durable interfacial layer.
Patents related to (meth)acrylate phosphonic esters describe their use as adhesion promoters in coatings, films, and adhesives on metallic surfaces. These compounds can be incorporated into resin-based systems to improve their adhesive properties. The phosphonic acid moiety provides a strong anchor to the metal surface, while the acrylate functionality allows for cross-linking within the polymer coating, thereby enhancing mechanical stability and adhesion.
Role of Phosphonic Acid Groups in Adhesion to Metal Oxides and Biomineral Surfaces (e.g., Hydroxyapatite)
The phosphonic acid moiety is the primary anchoring group responsible for the strong adhesion of this compound to a wide range of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO), as well as to biomineral surfaces like hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], the principal mineral component of bone and teeth.
The adhesion mechanism is predicated on the formation of robust, covalent bonds between the phosphonic acid group and the metal or calcium ions on the substrate surface. On metal oxides, the phosphonic acid can form mono-, bi-, or tridentate linkages, resulting in the formation of stable metal-oxygen-phosphorus (M-O-P) bonds. This strong chemical interaction displaces surface hydroxyl groups and water molecules, leading to the formation of a dense and well-ordered self-assembled monolayer. The stability of these phosphonate monolayers is notably high, rendering them suitable for applications that require long-term performance in aqueous environments.
In the context of biomineral surfaces, the phosphonic acid group exhibits a strong affinity for the calcium ions present in hydroxyapatite. This interaction is crucial for promoting the adhesion of coatings and composites to bone and dental tissues. Surface phosphonation has been shown to significantly enhance the adhesion strength of hydroxyapatite coatings on various substrates, a critical factor for the success of orthopedic and dental implants. The presence of phosphonate groups can accelerate the deposition of hydroxyapatite from simulated body fluid, indicating a favorable interaction that promotes biomineralization. Research has demonstrated that grafting phosphonate groups onto a polymer surface can increase the adhesion strength of deposited hydroxyapatite particles by approximately 40% compared to the unmodified surface nih.gov.
Influence of Alkyl Chain Length on Interfacial Adhesion Energy and Mechanism
Studies on alkyl phosphonates with varying chain lengths have shown that longer chains lead to more crystalline and well-ordered monolayers nih.gov. This enhanced ordering is reflected in various physical properties that are related to adhesion, such as surface energy and wettability. While direct quantitative measurements of interfacial adhesion energy as a function of alkyl chain length for this compound are not extensively available in the reviewed literature, the trend observed in related systems suggests that adhesion strength generally increases with chain length up to a certain point, beyond which the properties may plateau.
The following table summarizes findings on how alkyl chain length affects properties related to the formation of stable and well-ordered monolayers, which are precursors to strong interfacial adhesion.
| Alkyl Chain Length (Number of Carbons) | Property | Observation | Implication for Adhesion |
| Short (e.g., < 10) | Monolayer Order | Less ordered, more gauche defects | Weaker van der Waals forces may lead to a less stable interface and lower adhesion strength. |
| Long (e.g., > 10) | Monolayer Order | More ordered, crystalline-like structure nih.gov | Stronger intermolecular forces contribute to a more robust monolayer and likely enhanced adhesion. |
| 10 to 18 | Packing Density | Increases with chain length nih.gov | Denser packing reduces defects and improves the barrier properties of the monolayer, contributing to better adhesion. |
| 10 to 18 | Surface Energy | Decreases with increasing chain length | A lower surface energy indicates a more stable, well-formed monolayer, which is a prerequisite for strong and durable adhesion. |
| 3, 6, 16 | Hydroxyapatite Deposition | Most effective on the longest (16-carbon) chain nih.gov | Enhanced biomineralization suggests a more favorable surface for interaction, which is linked to improved adhesion in biomedical applications. |
It is important to note that the acrylate tail group of this compound allows for further polymerization. This capability can be used to covalently link the surface-bound monolayer to a polymer matrix, creating a truly integrated interface with significantly enhanced adhesion and mechanical properties. The quality of the initial SAM, as influenced by the alkyl chain length, is therefore foundational to the ultimate performance of the final composite material.
Advanced Characterization Techniques for 11 Phosphonoundecyl Acrylate Research
Spectroscopic Analysis of 11-Phosphonoundecyl Acrylate (B77674) and its Polymers
Spectroscopic techniques are indispensable for confirming the chemical structure of the 11-phosphonoundecyl acrylate monomer and for analyzing the composition and bonding characteristics of its polymeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹⁹F) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification and purity analysis of this compound.
¹H NMR spectroscopy is used to identify the protons in the molecule. The spectrum would be expected to show characteristic signals for the vinyl protons of the acrylate group, the methylene (B1212753) protons of the long alkyl chain, and the protons adjacent to the ester and phosphonate (B1237965) functionalities. By integrating the signal areas, the relative number of protons in different chemical environments can be confirmed, verifying the molecule's structure.
³¹P NMR spectroscopy is particularly important for confirming the presence and chemical environment of the phosphonic acid group. trilinkbiotech.com The chemical shift of the phosphorus atom provides direct evidence of the phosphonate functionality. rsc.orgnih.gov For phosphonic acids, the chemical shift is also sensitive to the pH of the solution. researchgate.net
While ¹⁹F NMR is not applicable to the standard this compound molecule, it would be a critical characterization technique for any fluorinated derivatives, which are sometimes synthesized to modify surface properties. rsc.org
A hypothetical ¹H NMR data table for this compound is presented below based on known chemical shift ranges for similar functional groups.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 6.4 | dd | Vinyl H (trans to C=O) |
| ~ 6.1 | dd | Vinyl H (geminal) |
| ~ 5.8 | dd | Vinyl H (cis to C=O) |
| ~ 4.1 | t | -O-CH₂- |
| ~ 1.8 - 1.2 | m | -(CH₂)₉- |
| ~ 1.7 | m | -CH₂-P |
Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Interfacial Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound and its polymers. piketech.comazonano.comspectroscopyonline.com The FTIR spectrum of the monomer would exhibit characteristic absorption bands for the acrylate and phosphonic acid groups.
Key expected vibrational bands for this compound include:
C=C stretching of the vinyl group, typically observed around 1635-1637 cm⁻¹. thermofisher.comshimadzu.com
C=O stretching of the ester group, which appears as a strong absorption band around 1729-1730 cm⁻¹. researchgate.net
C-O-C stretching of the ester linkage, with a characteristic signal around 1241 cm⁻¹. thermofisher.com
P=O stretching of the phosphonate group.
P-O-H stretching associated with the phosphonic acid, which would appear as a broad band.
C-H stretching of the alkyl chain, typically in the 2850-2950 cm⁻¹ region.
When this compound is polymerized, the disappearance of the C=C stretching vibration at ~1636 cm⁻¹ provides a clear indication of the polymerization process. azom.com FTIR is also invaluable for studying the self-assembly of this molecule on various substrates, where shifts in the P=O and P-O-H bands can provide insights into the nature of the bonding between the phosphonic acid headgroup and the surface. princeton.edu
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2920, 2850 | C-H stretch (alkyl) |
| ~ 1730 | C=O stretch (ester) |
| ~ 1636 | C=C stretch (vinyl) |
| ~ 1241 | C-O-C stretch (ester) |
| ~ 1000-1200 | P=O stretch |
| Broad | P-O-H stretch |
X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that is particularly useful for analyzing thin films and self-assembled monolayers (SAMs) of this compound on various substrates. researchgate.net XPS provides information about the elemental composition and the chemical state of the elements within the top few nanometers of a surface. mdpi.comspectroscopyonline.com
In the analysis of a SAM of this compound, high-resolution XPS spectra of the C 1s, O 1s, and P 2p core levels would be acquired.
The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the alkyl chain (C-C, C-H), the ester group (C-O, C=O), and the carbon adjacent to the phosphonate group (C-P). The main hydrocarbon peak is typically referenced at 285.0 eV to correct for any surface charging.
The O 1s spectrum would show contributions from the ester group (C=O, C-O) and the phosphonic acid group (P=O, P-O-H).
The P 2p spectrum is diagnostic for the phosphonate group and can provide information about its binding to the substrate.
The binding energies of these core levels can shift depending on the chemical environment, allowing for a detailed analysis of the surface chemistry.
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | 284 - 289 | Chemical states of carbon (alkyl, ester) |
| Oxygen | O 1s | 531 - 534 | Chemical states of oxygen (ester, phosphonate) |
| Phosphorus | P 2p | ~ 133 - 134 | Presence and bonding of the phosphonate group |
Chromatographic and Thermal Analysis
Chromatographic and thermal analysis techniques are essential for characterizing the macroscopic properties of polymers derived from this compound, such as molecular weight distribution and thermal stability.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. mdpi.comsigmaaldrich.com For polymers synthesized from this compound, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). acs.org
The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger polymer chains elute first, followed by smaller chains. A detector, such as a refractive index detector, is used to monitor the polymer concentration as it elutes from the column. By calibrating with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. For polar polymers containing phosphonic acid groups, a modified mobile phase, such as chloroform (B151607) with dichloroacetic acid, may be necessary to ensure proper solubilization. researchgate.net
| Parameter | Description |
| Mn | Number-average molecular weight |
| Mw | Weight-average molecular weight |
| PDI | Polydispersity index (Mw/Mn) |
Theoretical and Computational Investigations of 11 Phosphonoundecyl Acrylate Systems
Quantum Mechanical Studies of Phosphonate-Substrate Interactions
Quantum mechanical (QM) methods are employed to understand the intrinsic nature of the bond between the phosphonate (B1237965) headgroup of 11-phosphonoundecyl acrylate (B77674) and different substrates. These studies focus on the electronic structure, charge distribution, and energetics of the interaction, revealing the preferred binding mechanisms. The phosphonic acid moiety is known to bind strongly to various metal oxide surfaces through deprotonation and coordination. researchgate.net
Density Functional Theory (DFT) is a primary computational method for investigating the interaction between phosphonate-containing molecules and surfaces. DFT calculations provide detailed information on adsorption energies, optimal binding geometries, and the electronic structure of the interface. Studies on analogous phosphonic acid systems have shown that the binding motif can be complex and is influenced by factors such as surface structure and molecule coverage. nih.gov For example, investigations into phenylphosphonic acid on a cobalt oxide surface revealed a coverage-dependent binding mechanism; at low surface coverage, a chelating tridentate motif is favored, which transitions to a chelating bidentate motif as monolayer saturation is approached. nih.gov DFT can also be used to study the influence of metal dopants on the adsorption capacity of surfaces for phosphate (B84403) ions. mdpi.com
The application of DFT extends to understanding the polymerization behavior of the acrylate group. For related acrylate monomers, DFT has been used to study propagation kinetics in free radical polymerization (FRP). researchgate.net These computational approaches can elucidate the effects of monomer structure on polymerization rates by calculating molecular descriptors such as Mulliken charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Table 1: Common Binding Modes of Phosphonic Acids on Metal Oxide Surfaces Investigated by DFT
| Binding Mode | Description | Coordination |
|---|---|---|
| Monodentate | One phosphonate oxygen atom binds to one surface metal site. | M-O-P |
| Bidentate Bridging | Two phosphonate oxygen atoms bind to two different surface metal sites. | M-O-P-O-M |
| Bidentate Chelating | Two phosphonate oxygen atoms bind to the same surface metal site. | O-P-O bonded to a single M |
Computational models are crucial for quantifying the binding strength of the phosphonate group to various surfaces. Adsorption isotherm measurements for a range of phosphonic acids on aluminum trihydroxide have demonstrated strong binding. nih.govrsc.org While strong adhesion is a primary requirement for applications like surface passivation, other factors such as the hydrophobicity of the organic chain also play a significant role. nih.govrsc.org
The binding affinity of phosphonates is often compared with other common anchoring groups. For instance, studies have shown that phosphonic acids can bind more strongly than catechols to TiO2 surfaces. acs.org The stability of these bonds is pH-dependent, which relates to the pKa values of the phosphonic acid headgroup. acs.org Computational models can simulate the deprotonation state of the phosphonic acid at a given pH, which is critical for accurately predicting its binding energy to a positively charged metal oxide surface. researchgate.net The binding process typically involves the deprotonation of the P-OH groups, allowing the oxygen atoms to coordinate with metal sites on the substrate. researchgate.net
Table 2: Comparison of Ligand Binding Characteristics on Metal Oxide Surfaces
| Ligand Type | Typical Binding Strength | Optimal pH Range (General) | Key Interaction |
|---|---|---|---|
| Phosphonate | Strong | Acidic to Neutral (<8) acs.org | Covalent/Ionic |
| Catecholate | Very Strong | Physiological to Basic (6-10) acs.org | Chelation |
Computational Analysis of Polymerization Kinetics and Mechanisms
The acrylate functionality of 11-phosphonoundecyl acrylate allows it to undergo free-radical polymerization (FRP). Computational chemistry is a cost-effective and powerful tool for investigating the complex kinetics of FRP, providing insights into reaction mechanisms that can be challenging to analyze experimentally. researchgate.netdntb.gov.ua
Table 3: Elementary Reactions in Acrylate FRP Studied Computationally
| Reaction Step | Description | Significance |
|---|---|---|
| Initiation | Formation of initial radical species. upenn.edu | Starts the polymerization chain. |
| Propagation | Addition of monomer to the growing radical chain. mdpi.com | Governs the rate of polymer growth. |
| Backbiting | Intramolecular chain transfer forming a mid-chain radical. acs.orgmdpi.com | Affects branching and polymerization rate. |
| β-Scission | Fragmentation of a mid-chain radical. acs.org | Creates macromonomers and a new radical. |
| Chain Transfer | Transfer of the radical to a monomer, solvent, or polymer. mdpi.com | Controls the molecular weight of the polymer. |
Molecular Dynamics Simulations of Polymer Conformation and Interfacial Behavior
Molecular dynamics (MD) simulations are used to study the structure and dynamics of poly(this compound) chains, particularly their conformation and behavior at interfaces. researchgate.net These simulations model a system of atoms and molecules over time, providing atomistic-level details about the polymer's arrangement on a substrate.
MD studies on similar polyacrylate systems interacting with oxide fillers like quartz or ferric oxide have provided insights into the work of adhesion and the distribution of the polymer at the interface. researchgate.net Such simulations can reveal how the polymer chains arrange themselves to maximize favorable interactions, for instance, by orienting polar groups toward the substrate. The presence of functional groups can significantly improve the wetting characteristics of the polymer on oxygen-containing surfaces. researchgate.net Key parameters analyzed in MD simulations include the radius of gyration (a measure of polymer chain size), atom density profiles normal to the surface, and molecular tilt angles. These analyses help to build a comprehensive picture of the interfacial structure. westernsydney.edu.au
Future Research Directions and Emerging Applications
Development of Novel 11-Phosphonoundecyl Acrylate (B77674) Derivatives with Tunable Functionality
The inherent properties of 11-Phosphonoundecyl acrylate can be further tailored for specific applications by modifying its molecular structure. Future research will likely focus on the synthesis of a library of derivatives with systematically varied components to fine-tune the resulting polymer's characteristics.
Synthesis of Analogues with Varied Alkyl Chain Lengths and Phosphonate (B1237965) Substitutions
The eleven-carbon alkyl chain in this compound imparts a degree of flexibility and hydrophobicity to the resulting polymers. Synthesizing analogues with shorter or longer alkyl chains is a key area for future investigation. Shorter chains would likely lead to more rigid polymers with a higher density of phosphonate groups, potentially enhancing adhesion and thermal stability. Conversely, longer chains could increase flexibility and hydrophobicity, which would be advantageous for applications requiring elastomeric properties or enhanced moisture resistance.
Furthermore, modification of the phosphonate group itself by introducing different ester or amide functionalities could significantly alter the polymer's solubility, reactivity, and binding affinity to various substrates. For instance, replacing the hydroxyl groups of the phosphonic acid with ethyl or other alkyl groups could make the monomer more soluble in non-polar organic solvents, expanding the range of possible polymerization conditions.
| Parameter | Potential Effect of Variation | Potential Applications |
| Alkyl Chain Length | Shorter chains: Increased rigidity, higher phosphonate density. Longer chains: Increased flexibility, hydrophobicity. | Adhesives, coatings, elastomers, hydrophobic surfaces. |
| Phosphonate Substitution | Esterification: Modified solubility, controlled reactivity. | Solution-based polymerizations, functional coatings. |
Exploration of Advanced Polymerization Techniques for Complex Polymer Architectures
To fully exploit the potential of this compound and its derivatives, researchers are expected to move beyond conventional free-radical polymerization and explore more advanced techniques. Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. cmu.edusigmaaldrich.com
ATRP, for instance, is well-suited for polymerizing a wide range of functional monomers, including acrylates. cmu.edunih.govcmu.edu The use of ATRP would allow for the synthesis of well-defined homopolymers of this compound, as well as block copolymers where one block provides adhesion and the other offers different functionalities, such as biocompatibility or stimuli-responsiveness. The kinetics of RAFT polymerization are also well-studied and can be tailored for various monomers, offering another powerful tool for creating complex polymer structures. researchgate.netmonash.eduresearchgate.net
| Polymerization Technique | Advantages for this compound | Resulting Polymer Architectures |
| ATRP | Excellent control over molecular weight and dispersity; tolerance to functional groups. cmu.edu | Well-defined homopolymers, block copolymers, star polymers. |
| RAFT | Applicable to a wide range of monomers; robust and versatile. | Complex architectures like comb and graft copolymers. |
Integration of this compound into Multifunctional Smart Materials
The phosphonate group's ability to interact with various metal ions and surfaces, combined with the versatility of the acrylate backbone, makes this compound an ideal candidate for the development of smart materials. These materials can respond to external stimuli such as pH, temperature, or the presence of specific chemicals. dtu.dknih.govrsc.org
For instance, polymers containing phosphonic acid groups can exhibit pH-responsive behavior due to the protonation and deprotonation of the acid moiety. This could be utilized in drug delivery systems where the drug is released in response to the specific pH of a target environment. Furthermore, the incorporation of this compound into polymer networks could lead to the development of self-healing materials. The phosphonate groups can form reversible ionic crosslinks with metal ions, which can break upon damage and reform upon heating or other stimuli, thus repairing the material. mdpi.comnih.gov
Interdisciplinary Research Synergies with this compound in Materials Science and Engineering
The unique properties of this compound position it at the intersection of several scientific disciplines, fostering collaborations between chemists, materials scientists, and engineers. In materials science, the ability of this monomer to form self-assembled monolayers (SAMs) on various oxide surfaces is of significant interest for modifying surface properties such as wetting and adhesion. scientificlabs.co.uksigmaaldrich.comresearchgate.net This has potential applications in areas like corrosion protection, biocompatible coatings for medical implants, and functionalization of nanoparticles.
In the field of biomedical engineering, polymers derived from this compound could be used to create scaffolds for tissue engineering that promote cell adhesion and growth through the interaction of the phosphonate groups with bone minerals. The versatility of acrylate chemistry also allows for the incorporation of bioactive molecules to further enhance the functionality of these materials.
Environmental Considerations in Phosphonate Acrylate Research, including Degradation Pathways and Alternatives
As with any new material, it is crucial to consider the environmental impact of polymers derived from this compound. While the carbon-phosphorus bond in phosphonates is generally stable, the ultimate fate of these polymers in the environment needs to be thoroughly investigated. researchgate.net Research into the biodegradability of polyacrylates is ongoing, with studies exploring both microbial and enzymatic degradation pathways. nih.govresearchgate.net
Future research should focus on understanding the degradation mechanisms of phosphonate-containing polyacrylates and identifying any potentially harmful degradation byproducts. ijset.innih.govrsc.org Concurrently, the development of greener synthesis routes for this compound and its derivatives is essential to minimize the environmental footprint of their production. rsc.orgmdpi.com This includes the use of renewable starting materials and catalysts, as well as solvent-free reaction conditions. The long-term goal is to design and synthesize effective phosphonate-based materials that are also environmentally benign.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 11-Phosphonoundecyl acrylate, and how can purity be validated?
- Methodology : Synthesis typically involves coupling phosphonic acid derivatives with acrylate precursors under controlled conditions. For example, carbodiimide coupling agents (e.g., EDC/NHS) are used to activate carboxyl or phosphate groups for conjugation, as seen in similar acrylate-functionalized compounds like 11-mercaptoundecanoic acid (MUA) . Post-synthesis, purity validation requires techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To verify functional groups (e.g., P=O stretch at ~1200 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : For quantifying impurities .
Q. What precautions are critical for handling and storing this compound?
- Methodology :
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis or polymerization. Similar acrylates (e.g., fluorinated acrylates) degrade under ambient moisture or UV exposure .
- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during synthesis. Avoid skin contact by wearing nitrile gloves and safety goggles, as phosphonates can irritate mucous membranes .
Q. How is this compound characterized for surface modification studies?
- Methodology :
- X-ray Photoelectron Spectroscopy (XPS) : To analyze surface-bound phosphonate groups via P 2p peaks (~133 eV).
- Contact Angle Measurements : To assess hydrophilicity changes after functionalization.
- Ellipsometry : For quantifying monolayer thickness (typical range: 1–2 nm) .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Methodology : Contradictory thermal degradation profiles (e.g., TGA curves) may arise from impurities or experimental conditions. Resolve this by:
- Controlled Replicates : Synthesize multiple batches under identical conditions.
- Cross-Validation : Use complementary techniques (e.g., Differential Scanning Calorimetry (DSC) for phase transitions and TGA for mass loss).
- Statistical Analysis : Apply root mean square error (RMSE) to compare predicted vs. experimental degradation thresholds, as done for acrylate polymers .
Q. What experimental design principles optimize the integration of this compound into polymer matrices?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like monomer ratio, initiator concentration, and temperature. For example, a 3² factorial design can identify optimal conditions for copolymerization with methyl methacrylate.
- Kinetic Studies : Monitor reaction progress via real-time FTIR or Raman spectroscopy to track acrylate consumption rates .
- Post-Polymerization Analysis : Use Size Exclusion Chromatography (SEC) to determine molecular weight distributions .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodology :
- Matrix Interference : Biological samples (e.g., serum) contain phosphates that can cross-react. Mitigate this via:
- Sample Pretreatment : Solid-phase extraction (SPE) with ion-exchange cartridges.
- Selective Detection : LC-MS/MS with multiple reaction monitoring (MRM) for phosphonate-specific fragments .
- Limit of Detection (LOD) : Improve sensitivity using derivatization agents (e.g., dansyl chloride) to enhance UV/fluorescence signals .
Q. How does the phosphonate group in this compound influence its chelation behavior in aqueous systems?
- Methodology :
- Potentiometric Titration : Measure stability constants (log K) with metal ions (e.g., Ca²⁺, Fe³⁺).
- Computational Modeling : Density Functional Theory (DFT) simulations to predict binding affinities .
- Comparative Studies : Benchmark against non-phosphonated acrylates (e.g., undecyl acrylate) to isolate chelation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
